molecular formula C15H17N5OS B6455377 2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549040-85-7

2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455377
CAS No.: 2549040-85-7
M. Wt: 315.4 g/mol
InChI Key: FYHNIKHLYVYMSC-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thiazole and pyridazine rings in its structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-9-8-22-14(16-9)18-13(21)10-5-6-12-17-11(15(2,3)4)7-20(12)19-10/h5-8H,1-4H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHNIKHLYVYMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Construction of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with suitable electrophiles.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interactions with biological targets. Key applications include:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antibacterial properties. The thiazole and imidazole moieties are often associated with antimicrobial effects, making this compound a candidate for further studies in antibiotic development .
  • Anticancer Properties : Preliminary studies suggest that derivatives of imidazo[1,2-b]pyridazine compounds can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and apoptosis .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes implicated in disease processes. For instance:

  • Kinase Inhibition : Compounds similar to 2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide have shown promise in inhibiting kinases involved in cancer and inflammatory pathways. This suggests potential applications in targeted cancer therapies .

Drug Development

Due to its structural characteristics, the compound serves as a lead structure for developing new drugs. Its derivatives can be synthesized to enhance efficacy and reduce toxicity:

  • Structure-Activity Relationship (SAR) Studies : Researchers can modify the substituents on the thiazole and imidazole rings to optimize biological activity and selectivity against specific targets. This approach is critical in drug design to improve pharmacokinetic properties .

Case Studies

Several studies highlight the applications of this compound:

  • Antimicrobial Testing : A study evaluated the antimicrobial activity of various thiazole derivatives, revealing that modifications at the nitrogen positions significantly affected potency against Gram-positive bacteria. The findings suggest that this compound could be a lead compound for developing new antibiotics .
  • Cancer Research : In vitro studies demonstrated that imidazo-pyridazine derivatives exhibited cytotoxic effects on multiple cancer cell lines (e.g., breast and lung cancer). The mechanism was linked to the induction of apoptosis through mitochondrial pathways, indicating potential as anticancer agents .
  • Kinase Inhibition Studies : A recent investigation into kinase inhibitors showed that compounds structurally related to this compound effectively inhibited specific kinases involved in tumor progression, supporting its role in targeted therapies .

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide: shares structural similarities with other imidazo[1,2-b]pyridazine derivatives and thiazole-containing compounds.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), exhibit diverse biological activities.

    Imidazo[1,2-b]pyridazine Derivatives: These compounds are known for their potential therapeutic applications, including anticancer and antimicrobial properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-tubercular, antibacterial, and anticancer activities, along with structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

The compound has a complex heterocyclic structure characterized by the presence of an imidazo[1,2-b]pyridazine ring fused with a thiazole moiety. Its molecular formula is C15H17N5OSC_{15}H_{17}N_{5}OS with a molecular weight of approximately 315.4 g/mol.

PropertyValue
Molecular FormulaC15H17N5OS
Molecular Weight315.4 g/mol
CAS Number2549015-75-8

Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular potential of various derivatives related to this compound. For instance, a series of substituted benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra with IC50 values ranging from 1.35 to 2.18 μM. The most potent compounds showed IC90 values between 3.73 to 4.00 μM, indicating their potential for further development as anti-tubercular agents .

Antibacterial Activity

The thiazole moiety in the compound contributes to its antibacterial properties. A study highlighted that thiazole derivatives generally exhibit good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances antibacterial activity by increasing lipophilicity, which may facilitate membrane penetration .

Table: Antibacterial Activity of Thiazole Derivatives

Compound IDMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
5b7.8115.62
5c3.917.81
60.71.95

Anticancer Activity

Imidazo[1,2-b]pyridazine derivatives have shown promise in cancer research due to their ability to inhibit specific kinases involved in tumor progression. For example, ponatinib is a well-known kinase inhibitor derived from this scaffold that has led to renewed interest in developing new derivatives for cancer therapy . The structure-activity relationship studies indicate that modifications at specific positions on the imidazo ring can significantly enhance anticancer efficacy.

Case Study: Synthesis and Evaluation

A recent investigation focused on synthesizing novel derivatives based on the imidazo[1,2-b]pyridazine scaffold and evaluating their biological activities against multiple pathogens and cancer cell lines. The study found that certain modifications led to compounds with improved selectivity and potency against target cells while maintaining low cytotoxicity towards human cells .

Case Study: Structure-Activity Relationship Analysis

In another study, SAR analysis revealed that introducing hydrophobic groups at specific positions significantly increased the antibacterial activity of thiazole derivatives. Compounds with a nonpolar moiety at position 2 of thiazole showed enhanced efficacy against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-tert-butyl-N-(4-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide, and what purification techniques ensure high yield and purity?

  • Methodology : Synthesis typically involves coupling reactions between imidazo[1,2-b]pyridazine-6-carboxylic acid derivatives and 4-methyl-1,3-thiazol-2-amine. A key step includes using trifluoroacetic acid (TFA) for deprotection of tert-butyl groups, followed by recrystallization with dichloromethane/hexane for purification (yield ~94%) . Chromatography (e.g., silica gel) is recommended for intermediates.

Q. How can spectroscopic methods (NMR, MS) be optimized to characterize this compound’s structure and confirm regioselectivity?

  • Methodology :

  • 1H/13C NMR : Focus on distinguishing imidazo[1,2-b]pyridazine protons (δ 7.5–9.0 ppm) and thiazole methyl groups (δ 2.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ = 375.4 g/mol) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.

Q. What stability assessments are critical for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • pH Stability : Dissolve in buffers (pH 1–9) and analyze degradation products .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scalability and reproducibility?

  • Methodology : Use factorial design to evaluate variables (temperature, catalyst loading, solvent ratio). For example:

  • Central Composite Design : Test 3 levels for each factor; analyze via ANOVA to identify significant parameters (e.g., TFA concentration impacts deprotection efficiency) .
  • Response Surface Methodology (RSM) : Optimize reaction time and yield trade-offs .

Q. How can contradictions in biological activity data (e.g., varying IC50 values across assays) be resolved?

  • Methodology :

  • Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based).
  • Structural Analog Analysis : Evaluate substituent effects (e.g., tert-butyl’s role in lipophilicity vs. thiazole’s hydrogen-bonding potential) .
  • Meta-Analysis : Pool data from multiple studies to identify outliers or assay-specific artifacts.

Q. What computational strategies predict the compound’s reactivity and guide rational synthetic modifications?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for key steps (e.g., cyclization).
  • Reaction Path Search : Apply tools like GRRM to explore alternative pathways and avoid byproducts .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

Q. How do the tert-butyl and 4-methylthiazole moieties influence target binding and pharmacokinetics?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs lacking tert-butyl or with thiazole substitutions (e.g., 2-cyclopropyl variants ).
  • Docking Studies : Map hydrophobic interactions (tert-butyl) and hydrogen-bonding (thiazole) with target proteins (e.g., kinases).
  • ADME Profiling : Assess logP (tert-butyl increases lipophilicity) and metabolic stability in microsomal assays .

Q. What strategies mitigate byproduct formation during imidazo[1,2-b]pyridazine ring closure?

  • Methodology :

  • Temperature Control : Lower reaction temperatures (0–25°C) reduce dimerization.
  • Catalyst Screening : Test palladium or copper catalysts for regioselectivity.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust stoichiometry dynamically .

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